![molecular formula C19H28N2O4S B4464427 N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4464427.png)
N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[4-(cyclopentyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as CSP-2503, is a novel compound that has gained significant attention in the field of neuroscience research. CSP-2503 is a selective antagonist for the N-type calcium channel, which is an important target for the treatment of chronic pain.
Mechanism of Action
CSP-2503 binds to the N-type calcium channel and blocks calcium influx, which reduces the release of neurotransmitters, such as glutamate and substance P. This leads to a decrease in pain transmission and sensitivity.
Biochemical and Physiological Effects:
CSP-2503 has been shown to have analgesic effects in animal models of chronic pain. It has also been reported to have anti-inflammatory properties and to reduce neuropathic pain. However, further studies are needed to fully understand the biochemical and physiological effects of CSP-2503.
Advantages and Limitations for Lab Experiments
One advantage of CSP-2503 is its selectivity for the N-type calcium channel, which reduces the risk of off-target effects. However, one limitation is its poor water solubility, which can affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several potential future directions for CSP-2503 research. One direction is to investigate its efficacy in combination with other analgesic agents. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to optimize its pharmacokinetic properties and to develop more efficient synthesis methods.
Conclusion:
CSP-2503 is a novel compound that has shown promising results in preclinical studies as a potential analgesic agent. Its selective binding to the N-type calcium channel makes it a promising target for the treatment of chronic pain. However, further studies are needed to fully understand its biochemical and physiological effects and to optimize its pharmacokinetic properties.
Scientific Research Applications
CSP-2503 has been extensively studied for its potential use in the treatment of chronic pain. The N-type calcium channel is involved in the transmission of pain signals in the nervous system, and blocking this channel can reduce pain sensitivity. CSP-2503 has shown promising results in preclinical studies as a potential analgesic agent.
properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-2-26(23,24)21-13-11-15(12-14-21)19(22)20-16-7-9-18(10-8-16)25-17-5-3-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFJDBCJFHOINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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